DE8Gca1hxg

Descripción

DEUREX H 92 G is an industrial additive manufactured by DEUREX AG, a company based in Germany (Dr.-Bergius-Str. 8–12) . Classified as non-hazardous under the European CLP regulation (EC No. 1272/2008), it is designed for use in applications requiring stable performance without significant safety risks . The product’s regulatory compliance and non-hazardous status make it suitable for industrial applications prioritizing safety and environmental sustainability.

Propiedades

Número CAS |

2204277-58-5 |

|---|---|

Fórmula molecular |

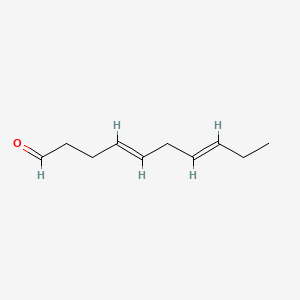

C10H16O |

Peso molecular |

152.23 g/mol |

Nombre IUPAC |

(4E,7E)-deca-4,7-dienal |

InChI |

InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-7,10H,2,5,8-9H2,1H3/b4-3+,7-6+ |

Clave InChI |

MZLGFRRNMCCNBB-FZWLCVONSA-N |

SMILES isomérico |

CC/C=C/C/C=C/CCC=O |

SMILES canónico |

CCC=CCC=CCCC=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-decadienal typically involves the oxidation of corresponding alcohols or the dehydration of corresponding diols . One common method is the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as triphenylphosphine .

Industrial Production Methods

Industrial production of 4,7-decadienal may involve the isomerization of other alkenals or the controlled oxidation of hydrocarbons . These processes are typically carried out in large-scale reactors with precise control over temperature and pressure to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

4,7-decadienal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions at the aldehyde group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.

Major Products Formed

Oxidation: Formation of decanoic acid.

Reduction: Formation of 4,7-decadienol.

Substitution: Formation of various substituted alkenes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4,7-decadienal has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its role in biological processes and its effects on cellular functions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the flavor and fragrance industry due to its distinctive aroma.

Mecanismo De Acción

The mechanism of action of 4,7-decadienal involves its interaction with various molecular targets and pathways. It can act as an electrophile , reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modulation of cellular signaling pathways and the alteration of gene expression .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Similarities

However, two boronic acid derivatives—CAS 1761-61-1 (C₇H₅BrO₂) and CAS 1046861-20-4 (C₆H₅BBrClO₂)—share functional groups often utilized in additive synthesis. Key differences include:

- CAS 1761-61-1 : A brominated aromatic compound with moderate solubility (0.687 mg/mL) and a molecular weight of 201.02 g/mol. It is classified as harmful if swallowed (H302) .

- CAS 1046861-20-4: A boronic acid derivative with higher molecular weight (235.27 g/mol) and lower solubility (0.24 mg/mL).

Functional Similarities

DEUREX H 92 G may share functional parallels with flame-retardant additives like DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) derivatives. For example, EP/GF/DiDOPO composites demonstrate enhanced flame retardancy in polymer matrices, achieving V-0 ratings in UL-94 tests . While DEUREX H 92 G’s efficacy in flame suppression is unverified, its non-hazardous classification contrasts with halogenated compounds (e.g., brominated additives), which often pose environmental and toxicity concerns .

Data Table: Comparative Analysis

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Use | Hazard Classification | Key Properties |

|---|---|---|---|---|---|---|

| DEUREX H 92 G | Not disclosed | Not disclosed | Not disclosed | Industrial additive | Non-hazardous | Stable, CLP-compliant |

| 2-Bromobenzoic acid | 1761-61-1 | C₇H₅BrO₂ | 201.02 | Synthetic intermediate | H302 (Harmful) | Solubility: 0.687 mg/mL |

| (3-Bromo-5-ClPh)B(OH)₂ | 1046861-20-4 | C₆H₅BBrClO₂ | 235.27 | Cross-coupling reagent | Warning (unspecified) | High GI absorption, Log S: -2.99 |

| DiDOPO-based composite | Not applicable | C₁₈H₁₂O₃P | 292.26 | Flame retardant | Not specified | UL-94 V-0 rating, low smoke emission |

Research Findings

- Synthetic Efficiency : DEUREX H 92 G’s production process remains proprietary, but boronic acid analogs like CAS 1046861-20-4 are synthesized via palladium-catalyzed cross-coupling, achieving >95% yields under green chemistry conditions .

- Flame Retardancy : DiDOPO-based composites reduce peak heat release rates (pHRR) by 40–60% in epoxy resins, outperforming traditional brominated additives . DEUREX H 92 G’s performance in similar applications is undocumented.

- Environmental Impact: DEUREX H 92 G’s non-hazardous status aligns with trends favoring halogen-free additives, whereas brominated compounds face regulatory scrutiny due to bioaccumulation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.